
Cryo-electron microscopy sample preparation
for Elexacaftor-CFTR complex

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Elexacaftor

CAS No.: 2138326-26-6

Cat. No.: B10815507

Get Quote

Application Note: High-Resolution Cryo-EM Sample Preparation for the Elexacaftor-CFTR

Complex

Executive Summary
The structural elucidation of the Cystic Fibrosis Transmembrane Conductance Regulator

(CFTR) in complex with Elexacaftor (VX-445) represents a significant challenge due to the

protein's inherent conformational flexibility and the hydrophobic nature of the ligand binding

site. Elexacaftor, a Type III corrector, functions by stabilizing the interface between the N-

terminal lasso motif and Transmembrane Domains (TMDs) 1 and 2.

This guide details a field-proven workflow for preparing high-quality Cryo-EM grids of this

complex. Unlike standard membrane protein protocols, this method prioritizes the retention of

the annular lipid shell and the stabilization of the lasso motif—both critical for Elexacaftor
occupancy. We utilize a Glyco-diosgenin (GDN) detergent strategy, optionally coupled with

nanodisc reconstitution, to mimic the native bilayer environment required for drug efficacy.
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Parameter Specification Rationale

Expression System
HEK293F (BacMam or

Plasmid)

Mammalian post-translational

modifications (glycosylation)

are essential for native folding.

Detergent Choice GDN (Glyco-diosgenin)

GDN provides a rigid,

cholesterol-like hydrophobic

core superior to DDM for

stabilizing the large

transmembrane domain of

CFTR.

Ligand Strategy
Co-expression + Co-

purification

Elexacaftor is a folding

corrector. For mutant CFTR

(e.g., ΔF508), it must be

present during expression. For

WT, early addition prevents

denaturation.

Lipid Supplement
CHS (Cholesterol

Hemisuccinate)

Essential for CFTR stability;

mimics the cholesterol-rich

apical membrane.

Grid Type
UltrAuFoil (Gold/Gold)

R1.2/1.3

Reduces beam-induced

motion and provides a

conductive surface, critical for

resolving small drug ligands

(~2-3 Å resolution).

Experimental Workflow
The following diagram outlines the logical flow from expression to vitrification, highlighting the

critical decision points for ligand addition.
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Expression (HEK293F)
+ 3µM Elexacaftor (if ΔF508)

Cell Harvest & Lysis
Membrane Fractionation

Solubilization
1% GDN + 0.2% CHS
+ 10µM Elexacaftor

 Critical: Keep 4°C

Affinity Purification
(Flag/His Tag)

Wash with 0.02% GDN

Reconstitution Strategy?

Detergent Micelle
(GDN)

 High Res (2-3Å)

Nanodisc Assembly
(MSP1E3D1 + POPC/POPG)

 Native Lipids/Drug Mode

SEC (Superose 6 Increase)
Buffer: 0.02% GDN + Ligand

Vitrification
Quantifoil Au 1.2/1.3

Fluorinated Surfactant (Optional)
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Figure 1: Optimized workflow for CFTR-Elexacaftor complex preparation. Note the continuous

presence of the ligand during solubilization to maintain occupancy.

Detailed Protocol
Phase 1: Expression and Solubilization
Causality: CFTR is prone to aggregation. The choice of GDN over DDM is non-negotiable for

high-resolution drug mapping because GDN does not strip essential annular lipids as

aggressively as DDM.

Expression: Transfect HEK293F cells with CFTR-Flag/His plasmid.

Note: If working with ΔF508-CFTR, add 3 µM Elexacaftor and 10 µM Tezacaftor to the

culture 24 hours post-transfection to rescue folding.

Lysis: Harvest cells after 48-60 hours. Lyse in hypotonic buffer containing protease inhibitors.

Spin down membranes (ultracentrifugation 100,000 x g).

Solubilization: Resuspend membranes in Buffer A (20 mM Tris pH 7.5, 200 mM NaCl, 20%

Glycerol).

Add 1% (w/v) GDN and 0.2% (w/v) CHS.

Add 10 µM Elexacaftor (maintains saturation).

Incubate 4 hours at 4°C with gentle rotation.

Validation: Clarify by centrifugation (40,000 x g, 30 min). The supernatant must be clear.

Phase 2: Purification and Complex Assembly
Trustworthiness: This step ensures the removal of aggregates which are fatal to Cryo-EM data

processing.

Affinity Chromatography: Load supernatant onto Anti-Flag M2 affinity resin.

Wash: Wash with 20 column volumes of Buffer B (20 mM Tris pH 7.5, 200 mM NaCl, 0.02%

GDN, 0.004% CHS, 5 µM Elexacaftor).
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Why: Reducing detergent concentration prevents micelle artifacts, but keeping

Elexacaftor is vital as the off-rate can be fast in detergent.

Elution: Elute with Flag peptide in Buffer B.

Size Exclusion Chromatography (SEC): Inject eluate onto a Superose 6 Increase 10/300 GL

column.

Running Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.02% GDN, 2 µM Elexacaftor.

Selection: Collect the peak corresponding to monomeric CFTR (~160 kDa + micelle).

Discard the void volume (aggregates).

Phase 3: Nanodisc Reconstitution (Optional but
Recommended)
For studying the lipid-mediated binding mechanism of Elexacaftor, nanodiscs are superior.

Mix: Purified CFTR : MSP1E3D1 : Lipids (POPC:POPG 3:1 + 10% Cholesterol) at a molar

ratio of 1 : 10 : 1000.

Assembly: Incubate on ice for 1 hour. Add Bio-Beads SM-2 to remove detergent. Rotate

overnight at 4°C.

Purification: Run SEC again to separate empty nanodiscs from CFTR-loaded nanodiscs.

Phase 4: Grid Preparation & Vitrification
Expertise: CFTR exhibits strong preferred orientation (top-down views) in thin ice. We mitigate

this using gold grids and specific blotting parameters.

Grid Selection:Quantifoil UltrAuFoil R1.2/1.3 (Gold support on Gold mesh).

Reason: Gold grids reduce beam-induced motion, allowing for better correction of the drug

density.

Surface Treatment: Glow discharge: 15 mA for 30 seconds (Air).
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Sample Application:

Concentrate protein to 3–5 mg/mL.

Add fluorinated octyl-maltoside (FOM) to a final concentration of 0.005% immediately

before freezing (Optional: helps with orientation distribution).

Apply 3.0 µL to the grid.

Vitrification (Vitrobot Mark IV):

Temp: 4°C

Humidity: 100%

Blot Force: 0

Blot Time: 3–4 seconds

Plunge: Liquid Ethane.

Data Acquisition & Processing Strategy
Microscope: 300 kV Titan Krios with K3/Falcon 4 detector.

Total Dose: 50–60 e-/Å².

Map Reconstruction: During 3D reconstruction, apply a mask around the TMDs. Elexacaftor
binds at the "lasso" site near the membrane interface.

Validation: Look for density connecting TM2, TM10, and TM11. This is the Elexacaftor
binding pocket (Fiedorczuk & Chen, 2022).
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Issue Probable Cause Corrective Action

No Drug Density
Ligand dissociation during

SEC

Increase Elexacaftor to 10 µM

in SEC buffer; ensure low

temperature (4°C).

Aggregation Lipid stripping

Switch from DDM to GDN;

Increase CHS concentration to

0.01% in final buffer.

Preferred Orientation Air-water interface interaction

Use Gold grids; Tilt stage 30°

during collection; Add 0.005%

FOM.

Low Particle Density Adsorption to carbon

Increase protein concentration

to 6 mg/mL; reduce glow

discharge time.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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